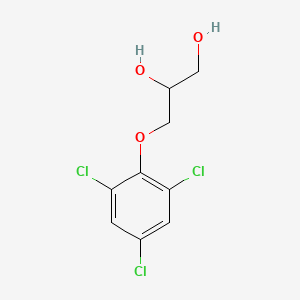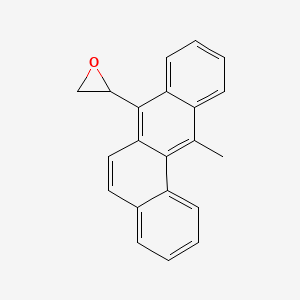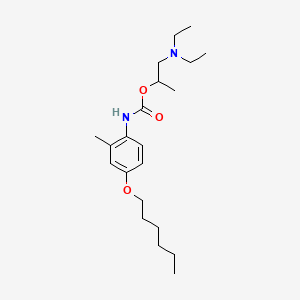
Cycloheptanecarbonitrile,1-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptanecarbonitrile,1-(1-methylethyl)- is an organic compound with the molecular formula C11H19N It is characterized by a cycloheptane ring with a carbonitrile group and an isopropyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptanecarbonitrile,1-(1-methylethyl)- can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime, which is then dehydrated to produce cycloheptanenitrile. The nitrile group can then be alkylated using isopropyl bromide in the presence of a strong base like sodium hydride to yield Cycloheptanecarbonitrile,1-(1-methylethyl)-.
Industrial Production Methods
Industrial production of Cycloheptanecarbonitrile,1-(1-methylethyl)- typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptanecarbonitrile,1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The isopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Cycloheptanecarboxylic acid or cycloheptanamide.
Reduction: Cycloheptanemethylamine.
Substitution: Various substituted cycloheptanecarbonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Cycloheptanecarbonitrile,1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarbonitrile: Similar structure but with a six-membered ring.
Cyclooctanecarbonitrile: Similar structure but with an eight-membered ring.
Cycloheptanecarboxamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
Cycloheptanecarbonitrile,1-(1-methylethyl)- is unique due to its seven-membered ring structure combined with the nitrile and isopropyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1-propan-2-ylcycloheptane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-10(2)11(9-12)7-5-3-4-6-8-11/h10H,3-8H2,1-2H3 |
Clé InChI |
UGUHGWPJKTWYLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCCCCC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/no-structure.png)







![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
